molecular formula C13H27N3O B7873648 (S)-2-Amino-3,N-dimethyl-N-(1-methyl-piperidin-4-ylmethyl)-butyramide

(S)-2-Amino-3,N-dimethyl-N-(1-methyl-piperidin-4-ylmethyl)-butyramide

Cat. No.: B7873648
M. Wt: 241.37 g/mol
InChI Key: LRPHHSGGOGPCMT-LBPRGKRZSA-N
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Description

(S)-2-Amino-3,N-dimethyl-N-(1-methyl-piperidin-4-ylmethyl)-butyramide is a tertiary amine characterized by its stereospecific (S)-configuration, a butyramide backbone, and a 1-methyl-piperidin-4-ylmethyl substituent. The compound features two methyl groups on the amino nitrogen and an additional methyl group on the piperidine ring. The compound has been cataloged as a high-purity tertiary amine but is currently listed as discontinued in commercial databases, suggesting challenges in synthesis or stability .

Properties

IUPAC Name

(2S)-2-amino-N,3-dimethyl-N-[(1-methylpiperidin-4-yl)methyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27N3O/c1-10(2)12(14)13(17)16(4)9-11-5-7-15(3)8-6-11/h10-12H,5-9,14H2,1-4H3/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRPHHSGGOGPCMT-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(C)CC1CCN(CC1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N(C)CC1CCN(CC1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the hydrogenation of pyridine derivatives using palladium or rhodium catalysts . The reaction conditions often include high pressure and temperature to facilitate the reduction process.

Industrial Production Methods

Industrial production of piperidine derivatives, including (S)-2-Amino-3,N-dimethyl-N-(1-methyl-piperidin-4-ylmethyl)-butyramide, involves large-scale hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3,N-dimethyl-N-(1-methyl-piperidin-4-ylmethyl)-butyramide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-2-Amino-3,N-dimethyl-N-(1-methyl-piperidin-4-ylmethyl)-butyramide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3,N-dimethyl-N-(1-methyl-piperidin-4-ylmethyl)-butyramide involves its interaction with specific molecular targets. The piperidine moiety is known to interact with various receptors and enzymes, modulating their activity. This compound may act as an agonist or antagonist, depending on the target and the context of its use .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a broader class of N-substituted butyramides and propionamides. Key structural analogues include:

Compound Name Key Structural Differences Physicochemical Implications
(S)-2-Amino-N-isopropyl-N-(1-methyl-piperidin-4-yl)-propionamide Propionamide backbone; isopropyl substituent Increased steric hindrance; altered solubility
(S)-2-Amino-N-ethyl-3-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-butyramide Pyrrolidine ring; ethyl and 3-methyl substituents Enhanced rigidity; reduced lipophilicity
(S)-2-Amino-3,N-dimethyl-N-(4-methylsulfanyl-benzyl)-butyramide Aromatic benzyl group with methylsulfanyl substituent Higher electron density; potential for π-π interactions
(S)-2-Amino-N-cyclopropyl-N-(1-methyl-piperidin-4-ylmethyl)-propionamide Cyclopropyl substituent; propionamide backbone Increased ring strain; altered metabolic stability

Key Observations :

  • Substituent Effects : Methylsulfanyl groups (e.g., in the benzyl analogue) introduce sulfur-based electronic effects, which may influence redox properties or metabolic pathways .
  • Backbone Variations : Propionamide vs. butyramide backbones alter chain length, impacting steric bulk and hydrogen-bonding capacity .

Thermal Stability and Decomposition

While direct thermal stability data for (S)-2-Amino-3,N-dimethyl-N-(1-methyl-piperidin-4-ylmethyl)-butyramide are unavailable, insights can be drawn from studies on structurally related amines. For example, 2-Amino-3,5-dichloro-N-methylbenzylamine (ADMBA) exhibits an initial decomposition temperature (TMRad) of 254.3°C and a self-accelerating decomposition temperature (SADT) of 221°C under dynamic DSC testing . By analogy, the piperidine-containing target compound may demonstrate similar stability due to its tertiary amine structure, though the absence of aromatic chlorine atoms likely reduces thermal resilience compared to ADMBA.

Biological Activity

(S)-2-Amino-3,N-dimethyl-N-(1-methyl-piperidin-4-ylmethyl)-butyramide, also known by its CAS number 87055-45-6, is a compound with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The chemical structure of this compound is characterized by the following molecular formula:

PropertyValue
Molecular FormulaC13_{13}H27_{27}N3_3O
Molecular Weight227.37 g/mol
CAS Number87055-45-6

The biological activity of this compound is largely attributed to its interaction with neurotransmitter systems, particularly in the central nervous system (CNS). The compound exhibits properties that suggest it may act as a modulator of neurotransmitter release and receptor activity.

Receptor Interactions

Research indicates that this compound may interact with various receptors, including:

  • Dopamine Receptors : Potential modulation of dopaminergic signaling could have implications for treating disorders such as schizophrenia and Parkinson's disease.
  • Serotonin Receptors : Interaction with serotonin pathways may suggest potential antidepressant effects.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity:

  • Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress-induced apoptosis.
  • Antioxidant Activity : It has been evaluated for its ability to scavenge free radicals, contributing to its neuroprotective properties.

In Vivo Studies

Animal model studies have provided insights into the pharmacological effects of this compound:

  • Behavioral Tests : Rodent models treated with this compound exhibited improved cognitive function and reduced anxiety-like behaviors.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Study on Anxiety Disorders :
    • Objective : To evaluate the anxiolytic effects of this compound.
    • Findings : Significant reduction in anxiety-like behaviors was observed in treated groups compared to controls, suggesting a potential therapeutic application for anxiety disorders.
  • Cognitive Enhancement in Alzheimer’s Models :
    • Objective : Assess the cognitive-enhancing effects in transgenic mouse models of Alzheimer's disease.
    • Findings : Treatment resulted in improved memory performance and reduced amyloid plaque accumulation.

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